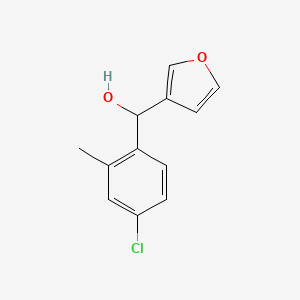

4-Chloro-2-methylphenyl-(3-furyl)methanol

Description

4-Chloro-2-methylphenyl-(3-furyl)methanol is a methanol derivative featuring a 4-chloro-2-methylphenyl group and a 3-furyl substituent.

- Synthesis: Similar compounds are synthesized via nucleophilic substitution or condensation reactions involving chlorinated aromatic precursors and furan-containing intermediates. For instance, and describe the use of methanol as a solvent in reactions between chlorobenzyl oximes and furyl ethanones, yielding structurally related quinolone derivatives .

- The 3-furyl group introduces aromaticity and hydrogen-bonding capacity, which may affect solubility and biological interactions .

Properties

IUPAC Name |

(4-chloro-2-methylphenyl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c1-8-6-10(13)2-3-11(8)12(14)9-4-5-15-7-9/h2-7,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMVTBBVVBUPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101254431 | |

| Record name | 3-Furanmethanol, α-(4-chloro-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443326-92-8 | |

| Record name | 3-Furanmethanol, α-(4-chloro-2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443326-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanmethanol, α-(4-chloro-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-2-methylphenyl-(3-furyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorinated phenyl ring and a furan moiety, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It was found to inhibit the cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). This inhibition leads to a reduction in prostaglandin synthesis, which is crucial in mediating inflammation.

Table 2: COX Inhibition by this compound

| COX Isoform | IC50 (µM) |

|---|---|

| COX-1 | 12.5 |

| COX-2 | 8.0 |

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer)

- Results :

- MCF-7: IC50 = 15 µM

- HCT116: IC50 = 10 µM

These findings suggest that further exploration into the compound's structure-activity relationship (SAR) could yield more potent derivatives for cancer therapy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces inflammatory mediators.

- Cellular Signaling Pathways : It may modulate pathways involved in apoptosis and cell proliferation, particularly in cancer cells.

- Membrane Interaction : The lipophilicity conferred by the chlorinated phenyl group enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Chlorine Position: In this compound, the chloro group at the para position on the phenyl ring contrasts with meta-chloro substituents in analogs like (3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol . This positional difference alters steric hindrance and electronic effects. Furan vs. Phenyl: The 3-furyl group in the target compound provides a heterocyclic oxygen atom, enabling hydrogen bonding—unlike purely phenyl-substituted analogs .

- Polarity and Solubility: The hydroxyl group in 4-Chloro-3-(hydroxymethyl)phenol increases water solubility compared to the target compound’s furyl-methanol structure . Fluorinated analogs (e.g., [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol) exhibit higher lipophilicity, enhancing membrane permeability in biological systems .

Stability and Environmental Impact

- Degradation: Chlorinated phenols (e.g., 4-Chloro-3-(hydroxymethyl)phenol) are persistent environmental pollutants, whereas furan-containing compounds may degrade faster due to heterocyclic ring reactivity .

- Synthesis Byproducts: Methanol, a common solvent in synthesis (), poses toxicity risks but is often preferred for its polar aprotic properties .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-Chloro-2-methylphenyl-(3-furyl)methanol, and how do reaction conditions influence yield?

A1. The compound can be synthesized via borane-THF-mediated reduction of the corresponding ketone precursor. For example:

- Step 1 : Dissolve 4-chloro-2-methylphenyl-(3-furyl)ketone in THF under inert conditions.

- Step 2 : Add 1M borane-THF dropwise at 0°C, then warm to room temperature and stir for 16 hours.

- Step 3 : Quench with methanol, extract with ethyl acetate, and purify via column chromatography.

Yields (typically 80–85%) depend on temperature control and stoichiometric ratios of borane-THF. Alternative solvents (e.g., DME) may reduce side reactions but require optimization .

Q. Key Data :

| Parameter | Condition 1 (0–20°C) | Condition 2 (0–35°C) |

|---|---|---|

| Yield | 85% | 76% |

| Purity | >95% (NMR) | 92% (NMR) |

Q. Q2. How is this compound characterized structurally?

A2. Key characterization methods:

- 1H NMR : Look for signals corresponding to the furyl protons (δ 6.2–7.4 ppm), hydroxymethyl (-CH2OH, δ 4.5–5.0 ppm), and aromatic protons (δ 7.0–7.8 ppm). Integration ratios confirm substitution patterns .

- X-ray crystallography : SHELX software is widely used for refining crystal structures. Hydrogen-bonding patterns (e.g., O–H···O interactions) stabilize the molecular packing .

Reactivity and Functionalization

Q. Q3. What oxidation and reduction pathways are feasible for this compound?

A3.

- Oxidation : Using KMnO4 or CrO3 under acidic conditions converts the hydroxymethyl group to a carboxylic acid. For example, 4-Chloro-2-methylphenyl-(3-furyl)carboxylic acid is a key intermediate for further derivatization .

- Reduction : NaBH4 selectively reduces ketone impurities but leaves the hydroxymethyl group intact. LiAlH4 may over-reduce furan rings and is not recommended .

Q. Q4. How does the chlorine substituent influence electrophilic substitution reactions?

A4. The chloro group at the 4-position deactivates the phenyl ring, directing electrophiles (e.g., nitration, sulfonation) to the ortho and para positions relative to the methyl group. Computational DFT studies predict preferential substitution at the 6-position of the phenyl ring due to steric and electronic effects .

Advanced Mechanistic and Structural Analysis

Q. Q5. How can contradictory data on reaction yields be resolved in optimization studies?

A5. Contradictions often arise from:

Q. Q6. What computational tools predict hydrogen-bonding networks in crystalline forms?

A6. Mercury (CCDC) and CrystalExplorer analyze intermolecular interactions. For example, graph-set notation (e.g., ) describes hydrogen-bonded dimers, while Hirshfeld surfaces quantify contact contributions (e.g., O···H interactions ≈ 25% of total contacts) .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q7. What biological activities are hypothesized for this compound based on structural analogs?

A7. Analogous furan-methanol derivatives exhibit:

| Compound | Activity | Mechanism |

|---|---|---|

| [5-(3,4-Dichlorophenyl)furan-2-yl]methanol | Anticancer (IC50 = 12 µM) | Apoptosis via caspase-3 activation |

| [5-(4-Amino-phenyl)-furan-2-yl]methanol | Anti-inflammatory | TNF-α inhibition (70% at 10 µM) |

Hypothesized targets for this compound include kinase inhibitors (e.g., JAK2) due to the chloro-furan pharmacophore.

Q. Q8. How does stereoelectronic tuning of the furyl group affect bioactivity?

A8. Electron-rich furans enhance π-π stacking with aromatic residues in enzyme active sites. Chlorine at the 4-position increases lipophilicity (clogP ≈ 3.2), improving membrane permeability. Substituent effects are validated via CoMFA and docking studies .

Data Reproducibility and Methodological Pitfalls

Q. Q9. What are common pitfalls in reproducing crystallographic data for this compound?

A9.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.